2-(3,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
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Overview
Description
2-(3,4-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a complex organic compound that belongs to the class of cinnolines This compound is characterized by the presence of a dichlorobenzyl group attached to a dihydrobenzo[h]cinnolinone core
Preparation Methods
The synthesis of 2-(3,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dichlorobenzyl intermediate: This step involves the reaction of 3,4-dichlorobenzyl chloride with a suitable nucleophile to form the dichlorobenzyl intermediate.
Cyclization: The intermediate undergoes cyclization with a suitable reagent to form the dihydrobenzo[h]cinnolinone core.
Final assembly: The dichlorobenzyl group is then attached to the dihydrobenzo[h]cinnolinone core under specific reaction conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-(3,4-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The dichlorobenzyl group can participate in substitution reactions, where the chlorine atoms can be replaced by other substituents using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3,4-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group is known to interact with cellular proteins and enzymes, potentially inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which are critical for cell survival and proliferation. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interfere with key signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
2-(3,4-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one can be compared with other similar compounds, such as:
2,3-Dichlorobenzoyl chloride: This compound is structurally similar but lacks the cinnolinone core, making it less complex and with different reactivity.
3,4-Dichlorobenzoyl chloride: Similar to 2,3-dichlorobenzoyl chloride, this compound also lacks the cinnolinone core and has different chemical properties.
2,4-Dichlorobenzyl chloride: This compound has a similar dichlorobenzyl group but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of the dichlorobenzyl group and the dihydrobenzo[h]cinnolinone core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O/c20-16-8-5-12(9-17(16)21)11-23-18(24)10-14-7-6-13-3-1-2-4-15(13)19(14)22-23/h1-5,8-10H,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMPQOULYZFNIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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